G-749 is a novel small molecule kinase inhibitor [] originally developed for the treatment of acute myeloid leukemia (AML) []. It functions as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) [], a receptor tyrosine kinase frequently mutated in AML []. G-749 demonstrates efficacy against both wild-type FLT3 and various clinically relevant FLT3 mutant forms, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L []. Furthermore, research indicates that G-749 might also act as a potential inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, particularly targeting TYRO3 [].
[1] G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models.
[2] G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia.
[3] Synergistic Effect of SGN-CD33A and FLT3 Inhibitors in FLT3/ITD Acute Myeloid Leukemia.
G-749 is a small molecule compound primarily recognized for its role as an inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor tyrosine kinase. Originally developed for the treatment of acute myeloid leukemia, G-749 has shown potential in targeting various cancers, including non-small cell lung cancer and triple-negative breast cancer due to its ability to inhibit receptor tyrosine kinases within the TAM (Tyro3, Axl, Mer) family. This compound's mechanism involves promoting degradation of the TYRO3 receptor, thereby interrupting pathways that facilitate tumor growth and metastasis .
G-749 was synthesized through a structure-based drug design approach, which allows for the targeted modification of chemical structures to enhance biological activity against specific targets like FLT3. It is classified as a dual kinase inhibitor, affecting both FLT3 and TAM family receptors, which are implicated in cancer progression and resistance to therapies .
The synthesis of G-749 involves a series of steps designed to optimize its interaction with FLT3 and related kinases. The compound is synthesized using structure-based drug design principles that focus on the ATP-binding pocket of the FLT3 kinase. Initial studies reported IC50 values (the concentration required to inhibit 50% of the target activity) for G-749 against wild-type FLT3 at approximately 0.4 nM and against the D835Y mutant at around 0.6 nM, indicating its potency even in the presence of high ATP concentrations .
The synthesis process typically includes:
G-749's molecular structure is characterized by its ability to fit snugly within the ATP-binding site of FLT3, allowing it to effectively block phosphorylation processes critical for kinase activation. The compound's structural formula has not been explicitly detailed in the sources but is implied to contain functional groups conducive to strong hydrogen bonding and hydrophobic interactions with the target kinases.
Key structural data includes:
G-749 undergoes several chemical reactions upon administration:
The mechanism of action for G-749 involves several steps:
Relevant data includes:
G-749 has significant applications in oncology research and treatment:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3